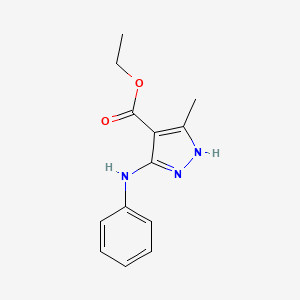
ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate
Cat. No. B8803615
M. Wt: 245.28 g/mol
InChI Key: KKCODVXPLCOIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04826866
Procedure details


A suspension of 16.7 g (0.1 mole) of 4-phenyl-3-thiosemicarbazide in 60 mL of absolute ethanol was treated with 16.5 g (0.1 mole) of ethyl 2-chloroacetoacetate and the mixture stirred for 1 hr at room temperature. As the thiosemicarbazide began to dissolve the reaction mixture became exothermic and a reddish-brown solid precipitated. Alcoholic hydrogen chloride (2N, 50 mL) was added, and the reaction mixture heated at reflux for 1.0 hr. The solution was filtered while hot and the filtrate was evaporated under reduced pressure. The solid residue was triturated in cold absolute ethanol and a red solid collected by filtration. The solid was warmed in 2N hydrochloric acid (100 mL) and the suspended sulfur removed by filtration. An orange-red solid precipitated from the filtrate, was collected by filtration and air dried for ~16 hr (14.6 g, mp 160°-40° C.). Recrystallization from benzene left 10.5 g of product, mp 165°-6° C. The material was air dried and submitted for elemental analysis.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8](=S)[NH:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15].NNC(N)=S>C(O)C>[CH3:21][C:19]1[NH:10][N:9]=[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(NN)=S
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 1 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reddish-brown solid precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Alcoholic hydrogen chloride (2N, 50 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1.0 hr
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered while hot and the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was triturated in cold absolute ethanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a red solid collected by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solid was warmed in 2N hydrochloric acid (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspended sulfur removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An orange-red solid precipitated from the filtrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for ~16 hr (14.6 g, mp 160°-40° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from benzene
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left 10.5 g of product, mp 165°-6° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=NN1)NC1=CC=CC=C1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
